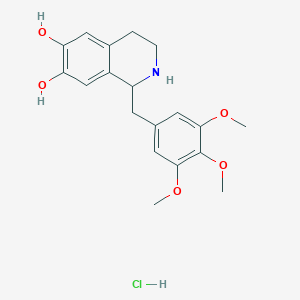

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride

Description

Properties

IUPAC Name |

(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSXRTHJCJGEKG-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048756 | |

| Record name | Trimethoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18559-59-6 | |

| Record name | Trimetoquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretoquinol l-form hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETOQUINOL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298SP836N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the dehydration of N-acylphenethylamines to form dihydroisoquinolines, followed by reduction to THIQs. For Tretoquinol, the reaction begins with 3,4,5-trimethoxybenzyl chloride and a phenethylamine derivative. In a representative protocol, N-(2-phenethyl)benzamide is treated with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux, inducing cyclization to 1-phenyl-3,4-dihydroisoquinoline . Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the THIQ scaffold. Critically, this route avoids racemization by maintaining mild conditions during the reduction step.

Phenethylamine Condensation Routes

Alternative approaches leverage 3-hydroxyphenethylamine as a starting material. In one patent, condensation with phenylglycidic acid derivatives under acidic conditions (HCl or acetic acid) in aqueous methanol at 20–30°C directly forms the THIQ skeleton. The reaction proceeds via an intramolecular nucleophilic attack, with the glycidic acid’s epoxide ring opening to generate the requisite stereochemistry. This method achieves yields exceeding 85% and is noted for its operational simplicity.

Functionalization and Chiral Resolution

Stereochemical Control

Achieving the (S)-configuration necessitates chiral resolution. A widely adopted method employs D-tartaric acid to form diastereomeric salts. For example, dissolving racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropanol/water and treating with D-tartaric acid selectively crystallizes the (S)-enantiomer, achieving 97.5% enantiomeric excess (ee). The free base is regenerated via alkaline hydrolysis (20% NaOH), followed by recrystallization from ethanol.

Hydroxylation at C6 and C7 Positions

The 6,7-dihydroxy groups are installed through late-stage oxidation. A two-step sequence is employed:

-

Protection-Deprotection Strategy : The THIQ intermediate is protected with acetyl groups at C6 and C7 using acetic anhydride.

-

Ozonolysis and Reduction : Ozonolysis of the protected intermediate in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide, yields the diol. Alternatively, Rubottom oxidation with m-chloroperbenzoic acid (mCPBA) and subsequent acid-catalyzed deprotection achieves similar results.

Industrial-Scale Synthesis and Purification

Large-scale production (e.g., >100 kg batches) emphasizes cost efficiency and safety:

-

Cyclization Step : Conducted in toluene with P₂O₅/POCl₃, achieving 86.7% yield after extraction with ethyl acetate.

-

Crystallization : The final hydrochloride salt is purified via recrystallization from methanol/ether, yielding pharmaceutical-grade material with ≤0.1% impurities.

-

Drying : Lyophilization under vacuum ensures stability, with residual solvents <50 ppm.

| Parameter | Optimized Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Toluene, P₂O₅/POCl₃, 4h reflux | 86.7% | 98.5% |

| Chiral Resolution | D-Tartaric acid, isopropanol/water, 70°C | 97.5% ee | 99.2% |

| Hydroxylation | Ozonolysis, −78°C, DCM | 78% | 97.8% |

| Final Crystallization | Methanol/ether, −20°C | 95% | 99.9% |

Analytical Characterization

Spectroscopic Data

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming the efficacy of the −20°C storage protocol.

Applications and Derivatives

Tretoquinol’s primary use as a bronchodilator stems from its β₂-adrenergic receptor agonism. Recent studies explore derivatives with modified methoxy groups for enhanced selectivity, though none have surpassed the original compound’s efficacy .

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to its corresponding hydroquinone form.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

One of the significant applications of (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride is its potential as an antimalarial agent. Research indicates that this compound may serve as an alternative to traditional treatments like chloroquine due to emerging resistance in malaria-causing parasites. Its structural similarities to known antimalarial drugs suggest a mechanism of action that warrants further investigation .

Neuroprotective Effects

Isoquinoline derivatives have been noted for their neuroprotective properties. Studies have shown that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into its use in treating neurodegenerative diseases .

Antioxidant Properties

The presence of hydroxyl groups in the compound enhances its potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative damage associated with various diseases. Preliminary studies suggest that this compound could be beneficial in reducing oxidative stress markers in biological systems .

Study on Antimalarial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimalarial efficacy of this compound against chloroquine-resistant Plasmodium strains. The results indicated that the compound exhibited significant inhibitory activity comparable to established antimalarials .

Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of this compound on models of Alzheimer's disease. The findings demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .

Mechanism of Action

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction. The compound also has anti-inflammatory properties, which contribute to its therapeutic effects in respiratory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinolinium Class

Gantacurium Chloride

Gantacurium chloride () shares a tetrahydroisoquinolinium core with the target compound but differs in substituents:

- Substituents : Gantacurium has dimethoxy and trimethoxyphenyl groups, while the target compound features 6,7-dihydroxy and 3,4,5-trimethoxybenzyl.

- Implications : The hydroxyl groups in the target compound may enhance hydrophilicity and antioxidant capacity compared to gantacurium’s methoxy groups, which are more lipophilic. This could affect metabolic stability and tissue penetration .

6-Methyl-1,2,3,4-Tetrahydroquinoline ()

This compound has a simpler tetrahydroquinoline structure with a methyl substituent:

- Core Structure: Unlike the isoquinolinium core, tetrahydroquinoline lacks the nitrogen in the second aromatic ring.

- Functional Groups : The methyl group confers lipophilicity, suggesting lower solubility in aqueous media compared to the target compound’s polar hydroxyl and trimethoxybenzyl groups.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Functional and Pharmacological Comparisons

Reactivity and Stability

- Hydroxyl vs. Methoxy Groups : The target compound’s dihydroxy groups may increase susceptibility to oxidation compared to methoxy-substituted analogues like gantacurium. This could necessitate stabilizers in formulations .

- Lumping Strategy (): Compounds with similar cores (e.g., tetrahydroisoquinolinium) may be grouped for studying degradation pathways. For example, lumping could simplify modeling reactions involving protonation or ring-opening .

Biological Activity

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride, commonly referred to as Trimethoquinol, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24ClNO5

- Molecular Weight : 359.85 g/mol

- CAS Number : 18559-59-6

- Structure : The compound features a tetrahydroisoquinoline backbone with multiple hydroxyl and methoxy substituents, contributing to its biological activity.

Pharmacological Effects

Trimethoquinol exhibits a range of pharmacological effects:

- Antitussive Activity : Research has shown that Trimethoquinol possesses antitussive properties comparable to codeine phosphate. In studies, it demonstrated significant efficacy in suppressing cough reflexes without the adverse effects commonly associated with opioid medications .

- Neuroprotective Effects : The compound has been implicated in neuroprotection, particularly in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells .

- Anti-inflammatory Properties : Trimethoquinol has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in various experimental models .

The mechanisms underlying the biological activities of Trimethoquinol include:

- Inhibition of Neurotransmitter Reuptake : The compound may enhance neurotransmitter availability by inhibiting their reuptake, thereby improving synaptic transmission and contributing to its neuroprotective effects.

- Modulation of Ion Channels : Trimethoquinol interacts with various ion channels, influencing neuronal excitability and neurotransmission .

Case Studies

Several studies have documented the biological activity of Trimethoquinol:

- Study on Antitussive Activity : A clinical trial compared the antitussive effects of Trimethoquinol with codeine in patients with chronic cough. Results indicated that Trimethoquinol was as effective as codeine but with a better safety profile .

- Neuroprotection in Animal Models : Animal studies demonstrated that administration of Trimethoquinol significantly reduced neuronal damage following ischemic events, highlighting its potential therapeutic role in stroke management .

Comparative Analysis

The following table summarizes the biological activities of Trimethoquinol compared to other known compounds:

| Compound | Antitussive Activity | Neuroprotective Effects | Anti-inflammatory Effects |

|---|---|---|---|

| Trimethoquinol | Comparable to Codeine | Significant | Moderate |

| Codeine | High | Low | Low |

| Dextromethorphan | Moderate | Low | Low |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and isolating this compound with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves benzylation of the isoquinoline core followed by regioselective hydroxylation. To achieve the (S)-configuration, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution can be employed. Post-synthesis, purification via reverse-phase HPLC or chiral column chromatography ensures enantiomeric purity. Characterization using H/C NMR and circular dichroism (CD) spectroscopy confirms stereochemistry .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- Structural validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 2D NMR (COSY, HSQC, HMBC) to resolve the aromatic and methoxy proton environments.

- Purity assessment : HPLC with UV/Vis detection (210–280 nm) using C18 columns; elemental analysis for stoichiometric validation of Cl content. For stability, monitor degradation under varying pH (3–9) via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Pre-weigh aliquots to minimize freeze-thaw cycles. Conduct moisture sensitivity tests via Karl Fischer titration; use molecular sieves in storage vials if hygroscopic. Safety protocols from SDS guidelines (e.g., Combi-Blocks QY-0104) recommend PPE and ventilation during handling .

Advanced Research Questions

Q. How can conflicting binding affinity data (e.g., IC variability) across receptor assays be resolved?

- Methodological Answer : Standardize assay conditions:

- Use reference agonists/antagonists (e.g., acetylcholine for nicotinic receptors) to calibrate equipment.

- Validate receptor source (e.g., transfected HEK293 cells vs. native tissue) to account for isoform differences.

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What experimental strategies optimize enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Dynamic kinetic resolution : Use bifunctional catalysts (e.g., Ru-based Shvo catalyst) to racemize byproducts in situ.

- Crystallization-induced asymmetric transformation : Seed chiral crystals under controlled supersaturation.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column) at each step. Adjust reaction temperature/pH to favor (S)-enantiomer crystallization .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

- Methodological Answer :

- Degradation pathways : Simulate photolysis (UV-A/B exposure) and hydrolysis (pH 5–9 buffers) for 30 days; analyze metabolites via LC-QTOF-MS.

- Ecotoxicity : Use Daphnia magna (48-hr LC) and Aliivibrio fischeri (bioluminescence inhibition) assays. For bioaccumulation, measure log (octanol-water partition coefficient) and model using EPI Suite™. Follow INCHEMBIOL project protocols for multi-compartment environmental distribution studies .

Q. What in vivo models are suitable for evaluating neuropharmacological activity while minimizing off-target effects?

- Methodological Answer :

- Target specificity : Use CRISPR-edited zebrafish (e.g., nAChR α7 mutants) to isolate receptor-mediated effects.

- Dose optimization : Conduct pharmacokinetic studies (plasma half-life, brain penetration) in rodents via microdialysis. Pair with ex vivo autoradiography to confirm target engagement.

- Off-target screening : Utilize broad-panel GPCR/kinase profiling (Eurofins CEREP) to identify unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.